molecular formula C15H9Br3Cl2N2O2 B3856273 N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No. B3856273
M. Wt: 559.9 g/mol
InChI Key: MUOMTNJXHYPPBU-AERZKKPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide, also known as DBTA, is a synthetic compound that has gained significant attention in the field of scientific research. DBTA is a potent inhibitor of human neutrophil elastase, which has been implicated in numerous inflammatory diseases.

Mechanism of Action

The mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide involves the inhibition of human neutrophil elastase, which is a protease that is released by neutrophils during inflammation. Human neutrophil elastase has been implicated in the pathogenesis of various inflammatory diseases, as it can degrade extracellular matrix proteins and activate pro-inflammatory cytokines. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide binds to the active site of human neutrophil elastase and prevents its enzymatic activity, thereby reducing inflammation.
Biochemical and Physiological Effects
N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to reduce neutrophil infiltration, cytokine production, and tissue damage. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to reduce mucus production and airway hyperresponsiveness in animal models of asthma and COPD. In addition, N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its specificity for human neutrophil elastase, which makes it an attractive candidate for therapeutic development. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been shown to have low toxicity in animal models, which is a favorable characteristic for drug development. However, one limitation of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide. One area of research is the development of more potent and selective inhibitors of human neutrophil elastase. Another area of research is the investigation of the potential use of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide and to determine its potential use in cancer therapy.

Scientific Research Applications

N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has been shown to inhibit human neutrophil elastase, an enzyme that plays a critical role in the pathogenesis of these diseases. N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br3Cl2N2O2/c16-9-4-10(17)15(11(18)5-9)24-7-13(23)22-21-6-8-2-1-3-12(19)14(8)20/h1-6H,7H2,(H,22,23)/b21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOMTNJXHYPPBU-AERZKKPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br3Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2,3-dichlorobenzylidene)-2-(2,4,6-tribromophenoxy)acetohydrazide
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